N-(2-aminopropyl)aniline

Descripción general

Descripción

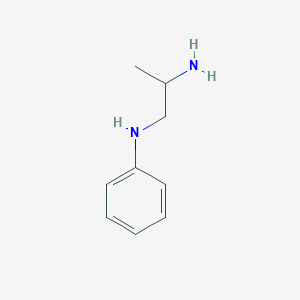

N-(2-aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It is a diamine derivative where a phenyl group is attached to the propane-1,2-diamine backbone. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-aminopropyl)aniline can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with propane-1,2-diamine under controlled conditions. Another method includes the reduction of N-phenyl-2-nitropropane-1,3-diamine using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of N-phenyl-2-nitropropane-1,3-diamine. This method is favored due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature to ensure complete reduction of the nitro group to an amine group.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-aminopropyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H14N2

- Molecular Weight : 164.23 g/mol

- Boiling Point : 307.5 °C

- Flash Point : 139.7 °C

The compound's structure enables it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic chemistry.

Organic Synthesis

N-(2-aminopropyl)aniline is widely used as a precursor in the synthesis of pharmaceuticals and agrochemicals. It can be transformed into various derivatives that exhibit biological activity. The compound's ability to undergo functional group transformations makes it an essential building block in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders. Its structural properties facilitate interactions with biological targets, enhancing its pharmacological potential.

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It can selectively bind to dopamine receptors, suggesting potential applications in treating neurological disorders.

- Detoxification Pathways : The compound is involved in detoxifying hydrazine and arylamine drugs through enzymatic pathways.

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer models.

Case Study 1: Neuroprotective Effects

A study identified derivatives of this compound that significantly increased the survival rate of newborn hippocampal cells in vitro. This suggests its potential role as a neuroprotective agent through mechanisms involving mitochondrial pathways and reactive oxygen species modulation.

Case Study 2: Toxicity Assessment

Research assessing the toxicity of aniline derivatives found that this compound metabolites exhibited varying degrees of toxicity towards cyanobacterial strains. The cyanobacterium Agmenellum quadruplicatum showed particular sensitivity, highlighting environmental implications for this compound.

Data Table: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Selective binding to dopamine receptors; potential for neurological disorder treatment |

| Detoxification Pathways | Involvement in the detoxification of hydrazine and arylamine drugs via Arylamine N-acetyltransferases |

| Anticancer Activity | Inhibition of cell proliferation in cancer models; significant activity against colon cancer |

Mecanismo De Acción

The mechanism of action of N-(2-aminopropyl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- N-Phenyl-1,3-propanediamine

- N-Phenyl-1,2-ethanediamine

- N-Phenyl-1,4-butanediamine

Uniqueness

N-(2-aminopropyl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Actividad Biológica

N-(2-Aminopropyl)aniline, also known as 4-(2-aminoethyl)aniline, is an aromatic amine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both an amino group and an aniline structure, which contributes to its pharmacological properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H12N2

- Molecular Weight : 164.20 g/mol

- Boiling Point : 307.5 °C

- Flash Point : 139.7 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various receptors and enzymes:

- Neurotransmitter Modulation : Research indicates that this compound can selectively bind to dopamine receptors, suggesting its potential role in modulating neurotransmitter activity. This characteristic positions it as a candidate for further studies related to neurological disorders and drug interactions.

- Detoxification Pathways : The compound is involved in the detoxification of hydrazine and arylamine drugs through the action of enzymes such as Arylamine N-acetyltransferases (NAT1 and NAT2). These enzymes catalyze the N- or O-acetylation of various substrates, contributing to the bioactivation of known carcinogens .

- Anticancer Activity : this compound has been studied for its potential anticancer properties. Analogous compounds have demonstrated significant anti-colon cancer activity in vitro by inhibiting key pathways involved in cell proliferation and apoptosis .

Case Study 1: Neuroprotective Effects

A study exploring neuroprotective compounds identified derivatives of this compound that doubled the survival rate of newborn hippocampal cells in vitro. This suggests a significant neuroprotective effect, potentially through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) modulation .

Case Study 2: Toxicity Assessment

In a study assessing the toxicity of aniline derivatives on cyanobacterial strains, it was found that this compound metabolites exhibited varying degrees of toxicity. The cyanobacterium Agmenellum quadruplicatum was particularly sensitive to these compounds, indicating the need for careful evaluation in environmental contexts .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

1-N-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQLRGJXXXBNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307701 | |

| Record name | N-PHENYLPROPANE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-72-5 | |

| Record name | NSC194594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-PHENYLPROPANE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.